Cas no 40430-70-4 (Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl-)

Technical Introduction: Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl- Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl- is a bicyclic ketone featuring a strained ring system that confers unique reactivity in synthetic organic chemistry. Its structure, combining an enone moiety with a methyl substituent, makes it a valuable intermediate for cycloadditions, ring-opening reactions, and functional group transformations. The compound’s rigid framework is particularly useful in the synthesis of complex polycyclic systems and natural product analogs. Its stability under controlled conditions allows for precise manipulation in multistep syntheses. Researchers leverage its distinct stereoelectronic properties to explore novel reaction pathways, making it a versatile building block in medicinal and materials chemistry applications.
Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl- structure
40430-70-4 structure
Product name:Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl-
CAS No:40430-70-4
MF:C8H10O
MW:122.164402484894
CID:3970335

Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl-

Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-45461732-1.0g
3-methylbicyclo[3.2.0]hept-3-en-6-one
40430-70-4 95%
1.0g
$0.0 2023-01-10

Additional information on Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl-

Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl- (CAS No. 40430-70-4): A Compound with Emerging Potential in Chemical and Pharmaceutical Research

The compound Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl- (CAS No. 40430-70-4) represents a structurally intriguing molecule that has garnered attention in the chemical and pharmaceutical research communities due to its unique bicyclic framework and potential biological activities. This compound, characterized by a fused bicyclic system containing a ketone group at the 6-position and a methyl substituent at the 3-position, presents an attractive scaffold for further exploration in medicinal chemistry and synthetic organic chemistry.

From a structural perspective, Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl- belongs to the class of bicyclic compounds, which are known for their diverse biological properties and synthetic utility. The presence of a conjugated system involving the ketone group and the double bond within the bicyclic core suggests potential electronic and steric properties that could be exploited in drug design. The compound's molecular structure also allows for modifications at multiple positions, making it a versatile intermediate for the synthesis of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of bicyclic compounds due to their ability to mimic natural products and exhibit favorable pharmacokinetic profiles. The specific scaffold of Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl- has been investigated for its possible applications in treating various diseases, including neurological disorders and inflammatory conditions. Preliminary studies have suggested that derivatives of this compound may interact with specific biological targets, leading to therapeutic effects.

One of the most compelling aspects of Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl- is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis routes that leverage well-established methodologies in organic chemistry. These synthetic pathways not only highlight the compound's feasibility for large-scale production but also provide opportunities for structural diversification through functional group modifications. Such flexibility is crucial for medicinal chemists who aim to optimize lead compounds into viable drugs.

The chemical properties of Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl- also make it an interesting candidate for studying reaction mechanisms and developing new catalytic systems. Researchers have utilized this compound as a substrate in various chemical transformations, including oxidation, reduction, and cyclization reactions, to gain insights into reaction dynamics and develop more efficient synthetic strategies. These studies contribute to the broader understanding of organic chemistry principles and can inform the design of novel synthetic methodologies.

From a pharmaceutical standpoint, the biological activity of Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl- has been explored in several preclinical studies conducted by academic institutions and pharmaceutical companies. These studies have focused on evaluating the compound's potential as an anti-inflammatory agent, an antioxidant, or a modulator of enzyme activity relevant to neurological diseases. While further research is needed to fully elucidate its mechanism of action and therapeutic efficacy, these initial findings underscore the compound's promise as a lead structure for drug discovery.

The synthesis and characterization of Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl- have also benefited from advancements in spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These tools have enabled researchers to determine the precise structure of the compound and study its interactions with biological targets at an atomic level. Such detailed structural information is essential for understanding how the compound functions within biological systems and for guiding future modifications aimed at improving its pharmacological properties.

In conclusion,Bicyclo[3.2.0]hept-3-en-6-one, 3-methyl-(CAS No .40430 -70 -4) stands out as a structurally unique and biologically relevant compound with significant potential in chemical synthesis and pharmaceutical research . Its versatile scaffold , synthetic accessibility ,and preliminary biological activity make it an attractive candidate for further exploration . As research continues to uncover new applications for this molecule , it is likely that Bicyclo[3 .2 .0 ] hept - 3 - en -6 - one , 3 -methyl - will play an increasingly important role in advancing our understanding of molecular interactions and developing novel therapeutic agents . p >

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